Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide

Risk Assessment Regulatory Toxicology Reference Dose

Environmental labs face quantification errors when substituting surrogate degradate standards for EPA Method 535 compliance. Alachlor ESA is detected in 48% of agricultural wells while parent alachlor is undetectable, making this exact certified reference material essential for accurate groundwater analysis. • Established oral RfD: 0.8 mg/kg-day - 4-fold higher than Acetochlor ESA; prevents overly conservative risk estimates • log Koc 2.26; leaches to 75-90 cm soil depth - preferred analyte for vadose zone & aquifer transport studies • ≥98% neat standard, HPLC/LC-MS/MS ready, supplied with Certificate of Analysis

Molecular Formula C14H20NNaO5S
Molecular Weight 337.37 g/mol
CAS No. 140939-15-7
Cat. No. B131302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide
CAS140939-15-7
Molecular FormulaC14H20NNaO5S
Molecular Weight337.37 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)N(COC)C(=O)CS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C14H21NO5S.Na/c1-4-11-7-6-8-12(5-2)14(11)15(10-20-3)13(16)9-21(17,18)19;/h6-8H,4-5,9-10H2,1-3H3,(H,17,18,19);/q;+1/p-1
InChIKeyDXLRATMHMHJKHK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alachlor ESA Supplier Guide & Technical Profile


Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide (CAS 140939-15-7), commonly known as Alachlor ESA sodium salt, is an anionic sulfonate metabolite of the chloroacetanilide herbicide alachlor. It is a white to off-white hygroscopic solid with a molecular formula of C14H20NNaO5S and a molecular weight of 337.37 g/mol . This compound is primarily utilized as an analytical reference standard for environmental monitoring and toxicological research, owing to its widespread occurrence as a groundwater contaminant and its distinct safety profile compared to its parent herbicide [1].

Product Type Analytical reference standard for environmental monitoring
Workflow Fit Groundwater compliance testing, HPLC/LC-MS method development
Key Distinction Metabolite-specific standard; not interchangeable with parent alachlor

Why Alachlor ESA Cannot Be Substituted


Generic substitution among acetanilide herbicide degradates is not scientifically valid due to pronounced differences in toxicological potency, environmental fate, and analytical behavior. Although compounds like Alachlor ESA, Acetochlor ESA, and Metolachlor ESA share structural similarities as ethanesulfonic acid metabolites, their biological and physicochemical profiles diverge significantly. Critical parameters such as oral Reference Dose (RfD) [1], soil formation kinetics [2], and groundwater detection frequencies [3] are compound-specific, meaning that using an alternative degradate as a surrogate in risk assessment or analytical method validation would introduce substantial quantitative error. The following evidence quantifies exactly where Alachlor ESA demonstrates scientifically meaningful differentiation from its closest comparators.

Substitution Attempt
Alachlor ESA (target)
Assigned RfD 0.8 mg/kg-day; groundwater detection 48% of wells; no nasal turbinate accumulation
Acetochlor ESA / Metolachlor ESA
RfD 0.2 mg/kg-day (4x lower); different soil formation kinetics; mass similarity may cause LC-MS misidentification
Substitution Attempt
Alachlor ESA (target)
Negative Ames and micronucleus assays; rapid excretion; low subchronic toxicity profile
Parent alachlor
Classified likely carcinogenic; nasal oncogenicity in rats; fundamentally different ADME and toxicity profile
Substitution Attempt
Alachlor ESA (target)
Validated retention time and mass spectrum for regulatory method compliance
Generic acetanilide degradate standard
Quantitative error in risk assessment; method specificity compromised; EPA method requirements not met

Quantitative Differentiation of Alachlor ESA


Toxicological Potency Advantage Over Acetochlor ESA

An independent expert panel derived oral Reference Doses (RfDs) for acetanilide herbicide degradates. Alachlor ESA was assigned an RfD of 0.8 mg/kg-day, which is four times higher than the 0.2 mg/kg-day assigned to Acetochlor ESA [1]. This 4-fold difference directly reflects the expert panel's assessment of the available toxicity data for each compound and establishes Alachlor ESA as the less potent toxicant among these two structurally related degradates. This quantitative distinction is critical for accurate risk characterization and regulatory decision-making.

Toxicological Potency
Head-to-head
Alachlor ESA: 0.8 mg/kg-day
vs Acetochlor ESA: 0.2 mg/kg-day
4-fold higher RfD (lower toxicity concern)
Regulatory risk-assessment context: less conservative threshold supported
Expert panel review; composite uncertainty factor 1000 applied
Risk Assessment Regulatory Toxicology Reference Dose

Enhanced Soil Formation vs. Metolachlor ESA

In a direct field-disappearance study, Alachlor ESA was formed at a faster rate and reached soil concentrations 2 to 4 times higher than Metolachlor ESA under identical application conditions [1]. This differential formation rate is consistent with the shorter disappearance half-life of the parent alachlor (8 days) compared to metolachlor (15.5 days) [1]. This quantitative disparity in environmental behavior means that Alachlor ESA is a more abundant and persistent groundwater contaminant than its metolachlor-derived counterpart, a critical distinction for environmental monitoring and remediation strategy design.

Soil Formation Rate
Head-to-head
Alachlor ESA concentration
vs Metolachlor ESA concentration
2 to 4 times higher soil concentration
More abundant groundwater contaminant; higher analytical monitoring significance
Field-disappearance study; parent alachlor half-life 8 days vs metolachlor 15.5 days
Environmental Fate Soil Metabolism Field Dissipation

Groundwater Detection Advantage Over Parent Alachlor

Analysis of groundwater samples from agricultural areas in southern Georgia (2002) revealed that Alachlor ESA was detected in 48% of wells, whereas the parent compound alachlor was not detected in any groundwater sample (0%) at a reporting level of 0.05 µg/L [1]. This stark contrast—48% versus 0% detection frequency—quantifies the fundamental difference in environmental mobility and persistence between the parent herbicide and its sulfonic acid metabolite. The metabolite's enhanced water solubility and lower soil sorption (log Koc 2.26 for ESA vs 3.33 for alachlor) drive this pronounced differential occurrence.

Groundwater Detection
Head-to-head
Alachlor ESA: 48% of wells
vs Parent Alachlor: 0% of wells
48 percentage point difference; parent undetectable
Essential analytical target for groundwater monitoring compliance
28 agricultural wells, Georgia 2002; reporting level 0.05 µg/L
Groundwater Monitoring Environmental Persistence Metabolite Occurrence

Toxicokinetic Profile vs. Alachlor

Comparative toxicokinetic studies in rats demonstrated that Alachlor ESA is poorly absorbed and undergoes minimal metabolism, in contrast to the significant absorption and substantial metabolism of alachlor [1]. Critically, Alachlor ESA was excreted more quickly than alachlor and showed no evidence of accumulation in the nasal turbinates [1], the site of oncogenicity for the parent compound in rats. This differential tissue distribution is mechanistically significant: the lack of nasal turbinate accumulation aligns with the conclusion that Alachlor ESA does not share the oncogenic mechanism of alachlor.

Tissue Accumulation
Head-to-head
Alachlor ESA: No nasal turbinate accumulation
vs Alachlor: Significant nasal accumulation
Qualitative absence of oncogenicity-linked tissue retention
Supports mechanistic toxicology studies as negative control compound
Rat pharmacokinetic studies; chronic and acute administration
Pharmacokinetics ADME Oncogenicity Mechanism

Genotoxicity and Subchronic Safety Profile vs. Alachlor

Alachlor ESA tested negative in the Ames mutagenicity assay and did not induce chromosomal effects in a mouse bone marrow micronucleus assay following acute administration [1]. In contrast, alachlor is classified as likely carcinogenic to humans at high doses by the U.S. EPA [2]. In a 91-day rat study, Alachlor ESA elicited biologically significant toxicity only at a high dose of 1002 mg/kg/day, with no gross pathology findings, organ weight changes, or microscopic lesions [1]. The subchronic toxicity of ESA is concluded to be substantially lower than that of alachlor, with margins of exposure ranging from 133,824 to 2,573,529 [1].

Genotoxicity Profile
Head-to-head
Alachlor ESA: Ames negative; Micronucleus negative
vs Alachlor: EPA likely carcinogen classification
No genotoxicity or oncogenic mechanism detected
Low-toxicity environmental degradate; reduced occupational handling concerns
Ames S. typhimurium; mouse bone marrow micronucleus; 91-day rat study
Genetic Toxicology Safety Assessment Metabolite Safety

Mass Spectrometry Differentiation from Acetochlor ESA

Accurate mass analysis by HPLC-TOF-MS revealed that Acetochlor ESA and Alachlor ESA exhibit nearly identical masses: 314.1098±0.0061 amu and 314.1153±0.0048 amu, respectively [1]. Because they share the same empirical formula, these two degradates cannot be distinguished by accurate mass measurement alone [1]. This analytical co-elution and mass similarity mean that chromatographic separation must be rigorously validated when both compounds are present. For laboratories developing LC-MS methods, Alachlor ESA is a required individual reference standard—substituting Acetochlor ESA will lead to misidentification and quantification errors in multi-analyte environmental panels.

Mass Spectrometry
Head-to-head
Alachlor ESA: 314.1153±0.0048 amu vs Acetochlor ESA: 314.1098±0.0061 amu — indistinguishable by accurate mass alone
Exact reference standard required for unambiguous LC-MS identification
HPLC-TOF-MS; chromatographic separation must be rigorously validated
Analytical Chemistry HPLC-TOF-MS Method Selectivity

Validated Application Scenarios for Alachlor ESA


Groundwater Compliance Monitoring Reference Standard

Alachlor ESA sodium salt is the requisite certified reference material for quantifying this degradate in groundwater by HPLC or LC-MS/MS [1]. Given that Alachlor ESA is detected in 48% of agricultural wells while the parent alachlor remains undetectable [2], environmental laboratories must use this specific standard to meet EPA Method 535 or equivalent regulatory requirements for chloroacetanilide degradate analysis. The compound is supplied as a neat analytical standard with certified purity (typically ≥98%) suitable for calibration curve preparation .

Human Health Risk Assessment

This compound is the specific chemical entity for which an oral Reference Dose (RfD) of 0.8 mg/kg-day has been established by an independent expert panel [3]. Regulatory toxicologists and risk assessors require this exact degradate for hazard characterization and exposure assessment in communities with historical alachlor use. Its 4-fold higher RfD relative to Acetochlor ESA [3] means that substitution with other degradates in risk models would yield inaccurate, overly conservative exposure estimates.

Mechanistic Toxicology and Oncogenicity Research

Researchers investigating the mode of action of chloroacetanilide carcinogenicity utilize Alachlor ESA as a critical comparator compound. Studies demonstrate that Alachlor ESA does not accumulate in nasal turbinates and fails to induce the preneoplastic changes characteristic of alachlor [4], and it is negative in genotoxicity assays [5]. This makes it an essential negative control for studies examining the relationship between chemical structure (chlorine vs. sulfonate substitution) and oncogenic potential in the rat nasal epithelium.

Environmental Fate and Transport Modeling

Environmental chemists studying pesticide transport in soil and groundwater rely on Alachlor ESA as a model mobile anionic contaminant. Its log Koc value of 2.26 [6] and observed soil profile transport to 75-90 cm depth [6] quantify its leaching potential. Field studies show Alachlor ESA forms at concentrations 2-4 times higher than Metolachlor ESA under identical conditions [6], making it the preferred target analyte for investigating the environmental fate of acetanilide herbicide degradates in vadose zone and aquifer systems.

Application
Selection Property
Validation Focus
Groundwater Compliance Monitoring
Certified neat analytical standard; HPLC/LC-MS/MS method compatibility
Confirm retention time and mass spectrum; verify calibration curve linearity in target matrix
Human Health Risk Assessment
Established oral RfD 0.8 mg/kg-day; expert-panel-reviewed toxicological dataset
Review toxicokinetic and subchronic toxicity endpoints; confirm degradate-specific exposure models
Mechanistic Toxicology Research
Negative control for nasal oncogenicity; Ames and micronucleus negative
Verify absence of nasal turbinate accumulation; confirm genotoxicity assay results in study design
Environmental Fate Modeling
Mobile anionic contaminant; log Koc 2.26; 2-4x higher soil formation vs metolachlor ESA
Validate soil column transport parameters; confirm detection frequency in regional groundwater surveys

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